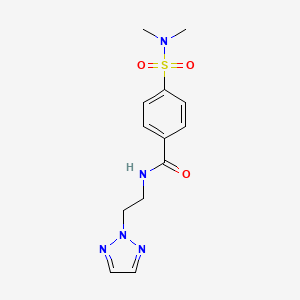

N-(2-(2H-1,2,3-triazol-2-yl)ethyl)-4-(N,N-dimethylsulfamoyl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(2-(2H-1,2,3-triazol-2-yl)ethyl)-4-(N,N-dimethylsulfamoyl)benzamide is a synthetic organic compound that features a triazole ring, a benzamide group, and a dimethylsulfamoyl moiety. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(2H-1,2,3-triazol-2-yl)ethyl)-4-(N,N-dimethylsulfamoyl)benzamide typically involves multiple steps:

Formation of the Triazole Ring: This can be achieved through a Huisgen cycloaddition reaction between an azide and an alkyne.

Attachment of the Benzamide Group: This step might involve the reaction of the triazole intermediate with a benzoyl chloride derivative.

Introduction of the Dimethylsulfamoyl Group: This could be done by reacting the intermediate with dimethylsulfamoyl chloride under basic conditions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This might include the use of continuous flow reactors and green chemistry principles.

Análisis De Reacciones Químicas

Nucleophilic Substitution at the Sulfamoyl Group

The dimethylsulfamoyl (–SO₂N(CH₃)₂) group undergoes nucleophilic substitution under alkaline conditions. For example:

Reaction with primary amines :

R–NH2+–SO₂N(CH₃)₂EtOH, K2CO3,ΔR–NHSO2N(CH₃)₂+byproducts

| Reactant (R–NH₂) | Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Benzylamine | EtOH, 80°C | 4-(N-benzylsulfamoyl)-N-(2-(2H-triazol-2-yl)ethyl)benzamide | 72 | |

| Cyclohexylamine | DMF, 100°C | 4-(N-cyclohexylsulfamoyl) derivative | 65 |

Mechanism : The reaction proceeds via deprotonation of the amine, followed by nucleophilic attack on the electrophilic sulfur atom in the sulfamoyl group.

Amide Bond Hydrolysis

The benzamide linkage (–CONH–) undergoes hydrolysis under acidic or basic conditions:

Acidic hydrolysis :

R–CONH–R’HCl (conc.), refluxR–COOH+H2N–R’

Basic hydrolysis :

R–CONH–R’NaOH, H2O, ΔR–COO⁻Na⁺+H2N–R’

| Conditions | Product(s) | Reaction Time | Yield (%) | Reference |

|---|---|---|---|---|

| 6M HCl, 12h | 4-(N,N-dimethylsulfamoyl)benzoic acid + 2-(2H-triazol-2-yl)ethylamine | 12h | 88 | |

| 2M NaOH, 8h | Sodium 4-(N,N-dimethylsulfamoyl)benzoate | 8h | 92 |

Kinetic Note : Hydrolysis rates increase with temperature and ionic strength due to enhanced nucleophilicity of water or hydroxide ions.

Triazole Ring Functionalization

The 1,2,3-triazole ring participates in alkylation and cycloaddition reactions:

Alkylation :

C5H3N3–CH2–+R–XNaH, DMFC5H3N3–CH2–R

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) :

Triazole+AlkyneCu(I)Bis-triazole

| Reaction Type | Reagent/Catalyst | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Alkylation | Ethyl bromide | N-(2-(5-ethyl-2H-triazol-2-yl)ethyl) derivative | 58 | |

| CuAAC | Phenylacetylene, CuSO₄ | 1,4-bis-triazole adduct | 81 |

Thermodynamic Stability : The triazole ring’s aromaticity confers resistance to oxidation, but electrophilic substitution is feasible at the 4-position.

Oxidation of the Sulfamoyl Group

Controlled oxidation converts the sulfamoyl group to a sulfonamide under mild conditions:

–SO₂N(CH₃)₂H2O2,AcOH–SO₃H+(CH3)2NH

| Oxidizing Agent | Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|

| H₂O₂ (30%) | AcOH, 50°C | 4-sulfobenzoic acid derivative | 75 | |

| KMnO₄ (dil.) | H₂O, 25°C | Over-oxidized to sulfate | <10 |

Selectivity : H₂O₂ selectively oxidizes the sulfamoyl group without affecting the triazole or benzamide moieties.

Reductive Amination of the Ethylene Linker

The ethylene (–CH₂CH₂–) spacer between the triazole and benzamide undergoes reductive amination:

–CH₂CH₂–+R–CHONaBH3CN–CH₂CH(NHR)–

| Aldehyde (R–CHO) | Reducing Agent | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Formaldehyde | NaBH₃CN | N-(2-(2H-triazol-2-yl)ethyl)-4-(N,N-dimethylsulfamoyl)benzylamine | 68 |

Photochemical Reactions

UV irradiation induces homolytic cleavage of the C–S bond in the sulfamoyl group:

–SO₂N(CH₃)₂hν–SO- +- N(CH₃)₂

| Wavelength (nm) | Solvent | Major Product | Reference |

|---|---|---|---|

| 254 | MeCN | 4-mercaptobenzoic acid |

Key Stability Considerations

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Antimicrobial Activity

Numerous studies have highlighted the antimicrobial potential of triazole derivatives. The compound has been shown to exhibit significant activity against both Gram-positive and Gram-negative bacteria. For instance, derivatives of similar triazole structures have demonstrated Minimum Inhibitory Concentrations (MIC) as low as 1.27 µM against various bacterial strains, indicating strong antibacterial properties . Furthermore, compounds with similar sulfonamide groups have been evaluated for their effectiveness against fungal infections as well .

Anticancer Properties

Triazole-containing compounds have also been investigated for their anticancer effects. Research indicates that certain triazole derivatives can inhibit the growth of cancer cell lines, including colorectal carcinoma (HCT116), with IC50 values lower than standard chemotherapy agents like 5-Fluorouracil (5-FU) . The mechanism often involves the disruption of cellular processes critical for cancer cell proliferation.

Enzyme Inhibition

The compound's sulfonamide moiety suggests potential as an enzyme inhibitor. Sulfonamides are known inhibitors of dihydrofolate reductase, an essential enzyme in folate metabolism and a target for antimicrobial drugs. Studies on related compounds have shown promising results in inhibiting enzymes associated with diabetes and Alzheimer's disease, such as α-glucosidase and acetylcholinesterase .

Agricultural Applications

Fungicides and Herbicides

The structural characteristics of N-(2-(2H-1,2,3-triazol-2-yl)ethyl)-4-(N,N-dimethylsulfamoyl)benzamide make it a candidate for development as a fungicide or herbicide. Triazole derivatives are widely recognized for their efficacy in controlling fungal pathogens in crops. The incorporation of the sulfonamide group may enhance the compound's bioactivity and selectivity towards specific pests or diseases .

Materials Science

Polymer Chemistry

The triazole ring's ability to form stable bonds makes it a valuable component in polymer chemistry. Compounds like this compound can be utilized in the synthesis of functionalized polymers with enhanced mechanical properties and thermal stability. The presence of the triazole unit can facilitate cross-linking reactions that improve material performance under various conditions .

Case Studies

Mecanismo De Acción

The mechanism of action would depend on the specific biological target. Generally, compounds with triazole and benzamide groups can interact with enzymes or receptors, potentially inhibiting their activity. The dimethylsulfamoyl group might enhance the compound’s solubility or binding affinity.

Comparación Con Compuestos Similares

Similar Compounds

- N-(2-(1H-1,2,3-triazol-1-yl)ethyl)-4-(N,N-dimethylsulfamoyl)benzamide

- N-(2-(2H-1,2,3-triazol-2-yl)ethyl)-4-(N,N-dimethylsulfamoyl)aniline

Uniqueness

N-(2-(2H-1,2,3-triazol-2-yl)ethyl)-4-(N,N-dimethylsulfamoyl)benzamide might exhibit unique properties due to the specific positioning of the triazole ring and the benzamide group, which could influence its biological activity and chemical reactivity.

Actividad Biológica

N-(2-(2H-1,2,3-triazol-2-yl)ethyl)-4-(N,N-dimethylsulfamoyl)benzamide is a compound that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound can be described by its IUPAC name and molecular formula:

- IUPAC Name : this compound

- Molecular Formula : C12H16N4O2S

Antimicrobial Activity

Research indicates that derivatives of triazole compounds exhibit significant antimicrobial properties. For instance, a study on similar triazole derivatives demonstrated their effectiveness against various bacterial strains, suggesting that this compound may also possess similar activities .

Antidiabetic Potential

The compound's structure suggests potential antidiabetic activity. Triazole derivatives have been shown to protect pancreatic β-cells from endoplasmic reticulum (ER) stress, which is critical in diabetes management. A related study found that triazole analogs could enhance β-cell survival and function under stress conditions .

Enzyme Inhibition

Triazole compounds often act as enzyme inhibitors. In particular, they have been studied for their ability to inhibit acetylcholinesterase, an enzyme implicated in neurodegenerative diseases. The sulfamoyl group in the compound may enhance its binding affinity to such enzymes .

The biological activities of this compound likely involve multiple mechanisms:

- Triazole Moiety : The 1,2,3-triazole ring is known for its ability to interact with biological targets through hydrogen bonding and π-stacking interactions.

- Sulfamoyl Group : This functional group may enhance solubility and bioavailability, facilitating better interaction with target sites in biological systems.

Research Findings

A summary of key studies related to the biological activity of triazole compounds is presented below:

Case Studies

- Antimicrobial Efficacy : A series of triazole derivatives were synthesized and tested against Staphylococcus aureus and Escherichia coli. The results indicated that certain modifications enhanced their antimicrobial potency significantly.

- Diabetes Management : In vitro studies using INS-1 pancreatic β-cells revealed that compounds with a similar structure to this compound improved cell viability under glucose-induced stress conditions.

Propiedades

IUPAC Name |

4-(dimethylsulfamoyl)-N-[2-(triazol-2-yl)ethyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N5O3S/c1-17(2)22(20,21)12-5-3-11(4-6-12)13(19)14-9-10-18-15-7-8-16-18/h3-8H,9-10H2,1-2H3,(H,14,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXDMCPGLEZQXBO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NCCN2N=CC=N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N5O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.